molecular formula C11H19NO5 B1316744 (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid CAS No. 83623-93-2

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Cat. No. B1316744
CAS RN: 83623-93-2
M. Wt: 245.27 g/mol
InChI Key: COHIMMPWCAHSFN-YUMQZZPRSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, or (2S,4S)-1-Boc-4-MeO-Pyrrolidine-2-carboxylic acid, is an organic compound with a wide range of applications in chemical synthesis and scientific research. It is a chiral compound that belongs to the class of pyrrolidine derivatives and is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocatalysts. In addition, (2S,4S)-1-Boc-4-MeO-Pyrrolidine-2-carboxylic acid has been used in the study of biochemical and physiological effects, as well as in the development of new laboratory experiments.

Scientific Research Applications

Structural Analysis and Synthesis

  • The title compound's five-membered pyrrolidine ring adopts an envelope conformation, and its crystal structure facilitates understanding of molecular interactions and design of related compounds for synthetic purposes (Jing Yuan et al., 2010).
  • Research on related compounds explores the synthesis and application of tert-butoxycarbonyl amino acid derivatives, highlighting their utility in organic synthesis and potential medicinal chemistry applications (M. Schutkowski et al., 2009).

Enantioselective Analysis

  • Enantioselective methods have been evaluated for their effectiveness in separating and quantitatively determining the chiral purity of related pyrrolidine derivatives, offering insights into analytical techniques for assessing the enantiomeric purity of such compounds (Y. Xiang & G. Sluggett, 2010).

Mechanistic Insights

  • Studies have reported on the mechanistic aspects of reactions involving tert-butoxycarbonyl group migration, providing a deeper understanding of the chemical reactivity and potential synthetic applications of these compounds (F. Xue & R. Silverman, 2010).

Antibacterial Properties

  • Some derivatives of (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have shown promising antibacterial activities, suggesting potential applications in developing new antibacterial agents (Zhong-Cheng Song et al., 2015).

Supramolecular Chemistry

  • The aggregation behavior of thiazolidine-4-carboxylic acid derivatives, structurally related to the title compound, has been explored for their potential in forming biocompatible supramolecular assemblies, which could have applications in gas storage, biosensing, and catalysis (R. M. Jagtap et al., 2018).

properties

IUPAC Name

(2S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHIMMPWCAHSFN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570233
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83623-93-2
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
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